molecular formula C7H15N B1294321 N,N-Diethylallylamine CAS No. 5666-17-1

N,N-Diethylallylamine

Cat. No.: B1294321
CAS No.: 5666-17-1
M. Wt: 113.2 g/mol
InChI Key: JWAJUTZQGZBKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylallylamine is an organic compound with the molecular formula C7H15N. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications. It is also referred to as N-Allyldiethylamine.

Scientific Research Applications

N,N-Diethylallylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex amines and other nitrogen-containing compounds.

    Biology and Medicine: While specific biological applications are less documented, amines like this compound are often explored for their potential in drug development and biochemical research.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and ability to form stable compounds.

Safety and Hazards

N,N-Diethylallylamine is classified as a flammable liquid and vapor . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Biochemical Analysis

Biochemical Properties

N,N-Diethylallylamine plays a crucial role in biochemical reactions, particularly in the formation of amine derivatives. It interacts with various enzymes and proteins, facilitating the synthesis of more complex molecules. For instance, it can act as a substrate for amine oxidases, which catalyze the oxidation of amines to aldehydes, ketones, and ammonia. This interaction is essential for the metabolism of nitrogen-containing compounds in biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell’s interior. This modulation can lead to changes in gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This inhibition results in increased levels of monoamines, which can affect neurotransmission and mood regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmission and improving mood. At high doses, this compound can be toxic, leading to adverse effects such as neurotoxicity, liver damage, and behavioral changes. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of nitrogen-containing compounds. It interacts with enzymes such as amine oxidases and cytochrome P450, which catalyze its oxidation and subsequent breakdown. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. This transport and distribution are essential for its biological activity and effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylallylamine can be synthesized through the alkylation of diethylamine with allyl bromide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 50-60°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation to achieve the desired purity levels.

Types of Reactions:

    Substitution Reactions: this compound undergoes substitution reactions with soft nucleophiles such as active methylene compounds and piperidine.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions given its amine functionality.

Common Reagents and Conditions:

    Nickel-based Catalysts: Used in substitution reactions to enhance reaction rates.

    Bases: Such as sodium hydroxide, used in the initial synthesis.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can vary. For example, reactions with active methylene compounds can yield substituted amines.

Comparison with Similar Compounds

    N,N-Dimethylallylamine: Similar in structure but with methyl groups instead of ethyl groups.

    N-Allylmethylamine: Contains one methyl and one allyl group attached to the nitrogen atom.

Uniqueness: N,N-Diethylallylamine is unique due to its specific combination of ethyl and allyl groups, which confer distinct reactivity and physical properties. Compared to its dimethyl counterpart, it may exhibit different steric and electronic effects, influencing its behavior in chemical reactions.

Properties

IUPAC Name

N,N-diethylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAJUTZQGZBKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063973
Record name 2-Propen-1-amine, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5666-17-1
Record name N,N-Diethyl-2-propen-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5666-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-amine, N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-amine, N,N-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propen-1-amine, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethylallylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diallyl diethyl ammonium bromide monomer was prepared as follows. To 160 grams (2.20 moles) of diethylamine in 100 milliliters of acetone was added 60.5 grams (0.5 mole) of allyl bromide. After several minutes, the solution became cloudy and white crystals of the byproduct diethyl dihydro ammonium bromide were formed in addition to allyl diethyl amine. The solution containing allyl diethyl amine was filtered and distilled under nitrogen at 112° C. to purify the material. Thereafter, the allyl diethyl amine was redissolved in 200 milliliters of acetone and more allyl bromide was slowly added. Crystals of the product, diallyl diethyl ammonium bromide, precipitated out immediately. The product was recovered by filtration, washed with several quantities of acetone, and dried under vacuum.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl dihydro ammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethylallylamine
Reactant of Route 2
N,N-Diethylallylamine
Reactant of Route 3
Reactant of Route 3
N,N-Diethylallylamine
Reactant of Route 4
Reactant of Route 4
N,N-Diethylallylamine
Reactant of Route 5
N,N-Diethylallylamine
Reactant of Route 6
N,N-Diethylallylamine
Customer
Q & A

Q1: What unique reactivity does N,N-Diethylallylamine exhibit in the presence of palladium catalysts?

A1: this compound demonstrates interesting reactivity as a substrate in palladium-catalyzed allylation reactions. Research indicates that under a carbon dioxide atmosphere, palladium complexes can activate the allylic C-N bond in this compound, enabling it to act as an allylating agent for various nucleophiles. [, ] This includes reactions with active methylene compounds and even the amine itself, leading to allylation or disproportionation products. [, ]

Q2: How does carbon dioxide influence the palladium-catalyzed reactions involving this compound?

A2: Studies suggest that carbon dioxide plays a crucial role in facilitating the palladium-catalyzed activation of the C-N bond in this compound. [] While the exact mechanism is still under investigation, it is proposed that CO2 may interact with palladium intermediates, potentially forming transient η3-allylpalladium hydrogencarbonate species. [] These species could exhibit enhanced reactivity towards nucleophiles, explaining the observed acceleration of allylation reactions under a CO2 atmosphere.

Q3: Can you provide an example of this compound participating in a catalytic reaction other than palladium-catalyzed allylation?

A3: Yes, research has shown that this compound can undergo photoassisted catalytic double-bond migration in the presence of a hydridocobalt(I) complex, CoH[PPh(OEt)2]4, upon irradiation with a high-pressure Hg lamp. [] This reaction yields a mixture of (E)- and (Z)-1-diethylprop-1-en-1-amine, demonstrating the ability of this compound to engage in catalytic isomerization processes. []

Q4: Are there any studies investigating the stability of this compound under different conditions?

A4: One study explored the stability of this compound when reacted with a highly Lewis acidic borane, bis(pentafluorophenyl)borane ((C6F5)2BH). [] Interestingly, instead of forming a simple Lewis acid-base adduct, the reaction led to the formation of a seven-membered ring system through a dehydrogenative process. [] This highlights the potential for this compound to undergo unexpected reactions under specific conditions and with highly reactive reagents.

Q5: Has this compound been used in any polymerization reactions?

A5: Yes, research indicates that this compound can be incorporated into polymers. One study demonstrated the synthesis of a copolymer containing this compound and acrylic acid units, showcasing its potential use in creating materials with amphoteric properties. [] Another study utilized poly(this compound) in a photopolymerization reaction with methyl methacrylate, demonstrating its potential for graft polymerization applications. []

Q6: What analytical techniques have been employed to characterize this compound and its derivatives?

A6: Various analytical techniques have been used to characterize this compound and its reaction products. These include:

  • NMR spectroscopy: This technique provides valuable information about the structure and bonding within the molecule. [, ]
  • Single-crystal X-ray diffraction: This technique can determine the precise three-dimensional structure of crystalline compounds, as seen in the study investigating its reaction with a borane. []
  • Infrared spectroscopy: This method helps identify functional groups and characterize chemical bonds within the molecule. []
  • Thin-layer chromatography: This technique separates and analyzes mixtures, such as those obtained during photopolymerization reactions. []
  • Elemental analysis: This method determines the percentage composition of elements within a compound, confirming its identity and purity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.